Stereochemical Purity: Defined (1R,6R) Relative Configuration Enables Predictable Enantioselective Downstream Synthesis Versus Undefined Diastereomer Mixtures
rac-(1R,6R)-3-Azabicyclo[4.1.0]heptan-6-ol hydrochloride (CAS 1955547-05-3) carries an explicit relative configuration designation, specifying that the hydroxyl on the cyclopropane ring and the ring junction hydrogens are in a defined trans relationship. In contrast, the generic 3-azabicyclo[4.1.0]heptan-6-ol hydrochloride (CAS 1803562-22-2) lacks stereochemical specification and may contain variable ratios of (1R,6R), (1S,6S), (1R,6S), and (1S,6R) diastereomers . The 6-substituted azabicyclo[4.1.0]heptane scaffold has been employed as a key intermediate in the synthesis of triple reuptake inhibitor GSK1360707, where stereochemical integrity at the cyclopropane ring is essential for achieving target potency. In the J Med Chem 2010 study, compound 17 (a 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane derivative) exhibited SERT IC₅₀ of 12 nM, NET IC₅₀ of 28 nM, and DAT IC₅₀ of 190 nM, with stereochemistry at positions 1 and 6 being critical determinants of transporter selectivity profiles [1]. Patent WO2009027295A1 further specifies that the compounds of the invention require defined stereocenters at positions 1 and 6 of the 3-azabicyclo[4.1.0]heptane core [2].
| Evidence Dimension | Stereochemical definition of the 3-azabicyclo[4.1.0]heptane core |
|---|---|
| Target Compound Data | Defined relative configuration: rac-(1R,6R). The racemic mixture contains precisely the (1R,6R) enantiomer and its mirror (1S,6S) in a 1:1 ratio. IUPAC name specifies (1S,6S)-3-azabicyclo[4.1.0]heptan-6-ol;hydrochloride, confirming the relative configuration. |
| Comparator Or Baseline | CAS 1803562-22-2: 3-Azabicyclo[4.1.0]heptan-6-ol hydrochloride, stereochemistry unspecified. May contain variable ratios of all four possible diastereomers. CAS 1969288-40-1: (1S,6S) single enantiomer, opposite relative configuration to the (1R,6R) designation. |
| Quantified Difference | Target compound provides defined relative configuration (1R,6R rel) ensuring consistent 1:1 enantiomeric ratio; unspecified variant exposes downstream synthesis to variable diastereomeric ratios that cannot be retrospectively deconvoluted without chiral analytical method development. |
| Conditions | Structural elucidation by IUPAC nomenclature comparison across CAS registry entries and vendor certificates of analysis. |
Why This Matters
For procurement decisions in stereochemically sensitive medicinal chemistry programs, the defined (1R,6R) relative configuration eliminates the risk of introducing uncontrolled diastereomeric impurities that could confound structure-activity relationship (SAR) interpretation and regulatory analytical method validation.
- [1] Micheli F, Cavallini P, Cremonesi S, et al. 6-(3,4-Dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: A New Potent and Selective Triple Reuptake Inhibitor. J Med Chem. 2010;53(13):4989-5001. View Source
- [2] Micheli F, Arista L, Bertani B, et al. 3-Azabicyclo(4.1.0)heptane Derivatives Useful as Norepinephrine, Serotonin or Dopamine Reuptake Inhibitors. WO2009027295A1. Published 2009-03-05. View Source
